Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate
Overview
Description
OSM-S-30 is a compound from the Open Source Malaria project, specifically from the aminothienopyrimidine series. This series is known for its potential antimalarial properties and has been the subject of extensive research to develop effective treatments for malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-30 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The process includes the generation of boronate esters and the use of thiophene starting materials . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
While specific industrial production methods for OSM-S-30 are not detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistency and purity of the final product, and adhering to industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
OSM-S-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly halogenation, are common in the synthesis and modification of OSM-S-30.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out in organic solvents under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the aminothienopyrimidine scaffold, which can be further modified to enhance their biological activity and stability .
Scientific Research Applications
OSM-S-30 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of aminothienopyrimidines.
Biology: Investigated for its potential antimalarial properties and its effects on biological systems.
Medicine: Explored as a potential therapeutic agent for malaria treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of OSM-S-30 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit key enzymes and pathways essential for the parasite’s survival and replication. The exact molecular targets and pathways are still under investigation, but the compound’s activity is thought to involve disruption of the parasite’s metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-30 include other members of the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137 .
Uniqueness
OSM-S-30 is unique due to its specific structural features and its demonstrated antimalarial activity. Compared to other similar compounds, OSM-S-30 has shown promising results in preliminary studies, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
ethyl 2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-19-16(18)15-10-12(3)17(13(15)4)14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYVWGMFZWLSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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